2-(2-methylcyclohexyl)acetic Acid
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Overview
Description
2-(2-methylcyclohexyl)acetic acid is an organic compound with the molecular formula C9H16O2. It is a derivative of cyclohexane, where a methyl group is attached to the second carbon of the cyclohexane ring, and an acetic acid moiety is attached to the same carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylcyclohexyl)acetic acid typically involves the hydrogenation of o-cresol to form 2-methylcyclohexanol, followed by esterification with acetic acid. The hydrogenation reaction is carried out by dissolving o-cresol in methylcyclohexane, adding a hydrogenation catalyst, and introducing high-purity hydrogen gas. The resulting 2-methylcyclohexanol is then subjected to esterification using an esterification catalyst and acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and esterification reactions. The final product is purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetic acid moiety can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters, amides, or thioesters.
Scientific Research Applications
2-(2-methylcyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-methylcyclohexanol: A precursor in the synthesis of 2-(2-methylcyclohexyl)acetic acid.
Cyclohexaneacetic acid: A structurally similar compound with different substituents on the cyclohexane ring.
2-methylcyclohexyl acetate: An ester derivative with different functional groups
Uniqueness
This compound is unique due to its specific structural features and the presence of both a cyclohexane ring and an acetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(2-methylcyclohexyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7-4-2-3-5-8(7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOWBIJUQVPEKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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